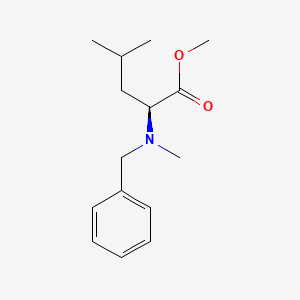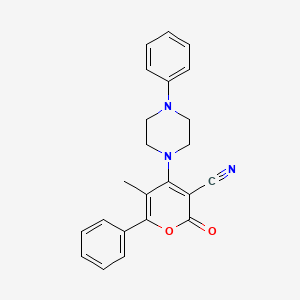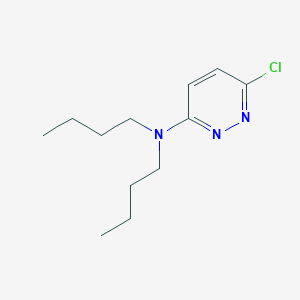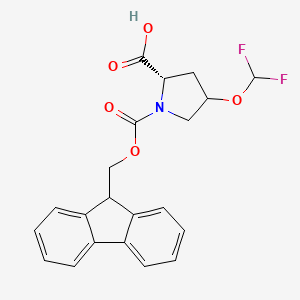
(2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl group and a difluoromethoxy group attached to a pyrrolidine ring. Its stereochemistry is denoted by the (2S) configuration, indicating the spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process often includes the protection of functional groups, formation of the pyrrolidine ring, and introduction of the fluorenylmethoxycarbonyl and difluoromethoxy groups. Common reagents used in these reactions include bases, acids, and various organic solvents. The reaction conditions, such as temperature and time, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include continuous flow reactors, which allow for precise control over reaction parameters and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions. Substitution reactions may require catalysts or specific solvents to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
科学的研究の応用
(2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diseases or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares the difluoromethoxy group but differs in its overall structure and applications.
Uniqueness
(2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
特性
分子式 |
C21H19F2NO5 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
(2S)-4-(difluoromethoxy)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H19F2NO5/c22-20(23)29-12-9-18(19(25)26)24(10-12)21(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,20H,9-11H2,(H,25,26)/t12?,18-/m0/s1 |
InChIキー |
HSMLVCUIBHNDEV-ZJFPTPTDSA-N |
異性体SMILES |
C1[C@H](N(CC1OC(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
正規SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{3-[(Propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13355370.png)
![6-(5-Bromo-2-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355375.png)

![3-[(benzylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355382.png)
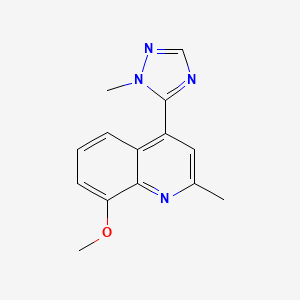
![6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355393.png)
![3-{6-[(2-Ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13355396.png)
![2-((9H-Fluoren-9-yl)methyl) 7-(tert-butyl) (4S,7S,9aS)-4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate](/img/structure/B13355403.png)
![6-(3-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355404.png)
